molecular formula C8H12N2O2S B1276234 3-(1-Aminoethyl)benzenesulfonamide CAS No. 736913-57-8

3-(1-Aminoethyl)benzenesulfonamide

Cat. No.: B1276234
CAS No.: 736913-57-8
M. Wt: 200.26 g/mol
InChI Key: KQYBOYXTCLYWST-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds of N-(2-aminophenyl)benzenesulfonamide, including 3-(1-Aminoethyl)benzenesulfonamide, have been synthesized and characterized for their antimicrobial activity, using techniques like FT-IR, NMR, and X-ray diffraction. These compounds have also been studied using Hirshfeld surface analysis and Density Functional Theory (DFT) computations (Demircioğlu et al., 2018).

Photodynamic Therapy Applications

  • New benzenesulfonamide derivatives, including this compound, were synthesized and characterized for use in photodynamic therapy, showing potential as Type II photosensitizers in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Structural and Molecular Studies

  • The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide, a related compound, were analyzed to study the equilibrium between neutral tautomeric forms, providing insights into acid-base equilibrium and functional theory applications (Kovalchukova et al., 2013).

Antioxidant and Anti-Inflammatory Properties

  • Selenium-sulfa compounds including 4-amino-3-(phenylselenyl)benzenesulfonamide were synthesized and evaluated for antioxidant, anti-edematogenic, and antinociceptive properties, showing promise in reducing inflammation and pain in animal models (Sacramento et al., 2021).

Antimalarial Activity

  • Benzenesulfonamides with 1, 3, 4-oxadiazole moieties, related to this compound, were synthesized and evaluated for antimalarial activity, indicating potential for novel antimalarial lead compounds (Zareef et al., 2007).

Safety and Hazards

The safety data sheet for “3-(1-Aminoethyl)benzenesulfonamide” indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “3-(1-Aminoethyl)benzenesulfonamide” are not mentioned in the search results, research into sulfonamides continues to be a vibrant field. For instance, new 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives have been synthesized and investigated for their inhibition activity .

Mechanism of Action

Target of Action

The primary target of 3-(1-Aminoethyl)benzenesulfonamide is Carbonic Anhydrase II (CAII) . Carbonic Anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme plays a crucial role in various biological processes such as respiration, pH homeostasis, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid .

Mode of Action

This compound interacts with Carbonic Anhydrase II by binding to it . This binding inhibits the enzyme’s activity, thereby affecting the reversible hydration of carbon dioxide

Biochemical Pathways

The inhibition of Carbonic Anhydrase II by this compound affects several biochemical pathways. These pathways are primarily related to the processes that Carbonic Anhydrase II is involved in, such as respiration and pH homeostasis . The downstream effects of these changes in the pathways depend on the specific physiological context and are currently under investigation.

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to its inhibition of Carbonic Anhydrase II . This can lead to changes in processes such as respiration and pH homeostasis . The specific effects depend on the physiological context and are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

3-(1-Aminoethyl)benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of its activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the active sites of enzymes, such as carbonic anhydrase, leading to inhibition of their activity . This inhibition can result in downstream effects on cellular processes, including alterations in pH regulation and ion balance. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and potential toxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the regulation of pH and ion balance, thereby impacting metabolic pathways related to these processes . Additionally, the compound can modulate the levels of specific metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For instance, the compound may be transported into cells via specific transporters and subsequently bind to intracellular proteins, leading to its accumulation in certain organelles or cellular regions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, post-translational modifications, such as phosphorylation, can regulate the activity and localization of the compound within the cell.

Properties

IUPAC Name

3-(1-aminoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYBOYXTCLYWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407171
Record name 3-(1-aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736913-57-8
Record name 3-(1-aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-aminoethyl)benzene-1-sulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.